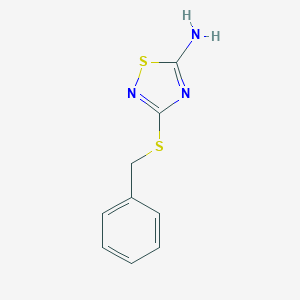

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-benzylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIUWIYFNWLYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340307 | |

| Record name | 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83757-08-8 | |

| Record name | 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive analysis of the basic properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates structural analysis, predictive chemistry, and established experimental protocols to offer a thorough understanding of its anticipated basicity. It is designed to be a foundational resource for researchers working with this compound, providing both theoretical insights and practical methodologies for its characterization.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-thiadiazole core. This and related scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The acid-base properties, specifically the basicity (pKa of the conjugate acid), of a drug candidate are a critical physicochemical parameter. Basicity influences a molecule's solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation and its interaction with biological targets.

A thorough search of scientific literature and chemical databases indicates a scarcity of experimentally determined pKa values for this compound. This guide, therefore, aims to bridge this gap by:

-

Analyzing the molecular structure to predict the primary basic center.

-

Presenting key physicochemical data.

-

Providing detailed experimental protocols for the empirical determination of its pKa.

-

Illustrating a general workflow for basicity determination.

-

Proposing a hypothetical biological context for this class of compounds.

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃S₂ | [4] |

| Molecular Weight | 223.32 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 110 °C | [6] |

| Boiling Point (Predicted) | 416.2 ± 38.0 °C | [6] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [6] |

| Solubility | Low solubility in water; soluble in DMSO and Methanol (slightly) | [7][8] |

| pKa (Predicted) | 2.46 ± 0.10 (for the isomeric 2-amino-5-benzylthio-1,3,4-thiadiazole) | [8] |

Note: The predicted pKa value is for a structural isomer and should be used with caution. It is included to provide a rough estimate, suggesting the compound is a weak base. Direct experimental determination is required for an accurate value.

Structural Analysis of Basicity

The basicity of this compound arises from the presence of lone pairs of electrons on its three nitrogen atoms, which can act as proton acceptors. The potential sites for protonation are:

-

N(2) of the thiadiazole ring.

-

N(4) of the thiadiazole ring.

-

The exocyclic amino group (-NH₂) at the C5 position.

The most likely site of protonation is the exocyclic amino group . This can be rationalized as follows:

-

Aromaticity and Electron Delocalization: The 1,2,4-thiadiazole ring is an aromatic system. The lone pairs on the ring nitrogen atoms (N2 and N4) are integral to the π-electron system. Protonation at these sites would disrupt the aromaticity, which is energetically unfavorable.

-

Electron-Withdrawing Nature of the Ring: The thiadiazole ring is electron-deficient. This property decreases the electron density on the ring nitrogens, making them less basic.

-

Exocyclic Amino Group: In contrast, the lone pair on the exocyclic amino nitrogen is more available for protonation. While there is some resonance delocalization into the ring, this effect is less pronounced than the involvement of the ring nitrogens in the aromatic system. The resulting conjugate acid would be stabilized by resonance.

This prediction is consistent with the behavior of similar 5-amino-substituted heterocyclic systems where the exocyclic amino group is typically the most basic center.

Experimental Protocols for pKa Determination

Given the compound's predicted weak basicity and low aqueous solubility, standard potentiometric titration in water is often impractical[9][10]. The following methods are recommended for accurately determining the pKa.

Potentiometric Titration in Co-Solvent Mixtures

This method involves titrating the compound in a mixture of water and an organic co-solvent (e.g., methanol, ethanol, or dioxane) to ensure solubility. The apparent pKa (pKa*) is measured at various co-solvent concentrations and then extrapolated to 0% co-solvent to estimate the aqueous pKa.

Protocol:

-

Preparation of Solutions: Prepare a series of solutions of this compound (e.g., 1-5 mM) in different water/methanol ratios (e.g., 20:80, 40:60, 60:40 v/v).

-

Calibration: Calibrate a pH electrode using standard aqueous buffers. For measurements in co-solvents, apply a correction factor or use electrodes specifically designed for non-aqueous media.

-

Titration: Titrate each solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH or potential as a function of the titrant volume.

-

Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa* at each co-solvent percentage is the pH at the half-equivalence point.

-

Extrapolation: Plot the measured pKa* values against the mole fraction or percentage of the organic co-solvent. Extrapolate the resulting linear plot to zero co-solvent to obtain the aqueous pKa value. Difference plot methods, such as Bjerrum plots, can also be used for more precise analysis[11].

UV-Vis Spectrophotometric pH Titration

This method is highly sensitive and requires only a small amount of the compound. It is ideal for poorly soluble substances and relies on the principle that the protonated and neutral forms of the molecule have different UV-Vis absorption spectra.

Protocol:

-

Spectrum Scans: Record the UV-Vis absorbance spectra of the compound (at a constant concentration, e.g., 50 µM) in a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Identify Analytical Wavelengths: Identify wavelengths where the difference in absorbance between the protonated (acidic pH) and neutral (basic pH) forms is maximal.

-

Absorbance Measurements: Prepare a series of buffered solutions with precisely known pH values. Add a constant aliquot of a stock solution of the compound to each buffer. Measure the absorbance at the selected analytical wavelengths.

-

Data Analysis: Plot the absorbance versus pH. The resulting data will form a sigmoidal curve. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the curve[10].

Capillary Electrophoresis (CE)

Capillary electrophoresis can determine pKa based on the change in electrophoretic mobility of a compound as a function of the background electrolyte pH. It is particularly well-suited for sparingly soluble compounds as it requires only nanogram quantities.[12]

Protocol:

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with different pH values.

-

Sample Injection: Inject a small plug of the sample solution into the capillary.

-

Electrophoresis: Apply a high voltage across the capillary and record the migration time of the analyte at each pH.

-

Mobility Calculation: Calculate the effective electrophoretic mobility (µ_eff) at each pH from the migration time.

-

Data Analysis: Plot the effective mobility against the pH. The data will form a sigmoidal curve, and the pKa corresponds to the pH at the inflection point, where the mobility is halfway between the mobility of the fully protonated and neutral species.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a novel, poorly soluble, weakly basic compound like this compound.

Hypothetical Signaling Pathway Involvement

Derivatives of 5-amino-1,3,4-thiadiazole have been investigated for a range of biological activities, including anticancer effects.[13][14] Some small molecule drugs exert their effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation. The diagram below illustrates a hypothetical scenario where a compound from this class could act as a kinase inhibitor within the MAPK/ERK pathway, a common target in cancer therapy.

Conclusion

While direct experimental data on the basicity of this compound is not currently published, a comprehensive analysis of its structure strongly suggests that the exocyclic 5-amino group is the primary basic center, and the compound is expected to be a weak base. This guide provides robust and detailed experimental protocols, such as potentiometric titration in co-solvents and UV-Vis spectrophotometry, that are well-suited for the accurate determination of its pKa. The provided workflows and diagrams serve as a practical framework for researchers, enabling a systematic approach to characterizing this and similar molecules, which is a critical step in the drug discovery and development process.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 83757-08-8 CAS MSDS (3-BENZYLSULFANYL-[1,2,4]THIADIAZOL-5-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem [lookchem.com]

- 9. sciresliterature.org [sciresliterature.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuroquantology.com [neuroquantology.com]

An In-Depth Technical Guide to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (CAS No. 25660-71-3). Often referred to as 2-amino-5-(benzylthio)-1,3,4-thiadiazole, this heterocyclic compound is a key intermediate in the synthesis of molecules with significant pharmacological potential. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details the synthesis, characterization, and a key signaling pathway associated with the anticancer activity of this class of compounds.

Chemical Structure and Properties

The core of the molecule is a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted with an amino group at position 2 and a benzylsulfanyl (benzylthio) group at position 5.

Chemical Identifiers

-

IUPAC Name: 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine[1]

-

CAS Number: 25660-71-3[1]

-

Molecular Formula: C₉H₉N₃S₂[1]

-

SMILES: C1=CC=C(C=C1)CSC2=NN=C(S2)N

-

InChI Key: BHIGBGKIAJJBGD-UHFFFAOYSA-N

Physicochemical Data

The quantitative physicochemical properties of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 223.32 g/mol | [1] |

| Melting Point | 157.0 to 161.0 °C | [1] |

| Boiling Point | 416.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.39 g/cm³ (Predicted) | [1] |

| Flash Point | 205.5 °C | [1] |

| pKa | 2.46 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

Experimental Protocols

The synthesis of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine is typically achieved via a two-step process. First, the core heterocyclic ring, 2-amino-5-mercapto-1,3,4-thiadiazole, is synthesized. This is followed by a selective S-alkylation (benzylation) reaction at the thiol group.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This protocol is based on the well-established cyclization of thiosemicarbazide with carbon disulfide.

Materials:

-

Thiosemicarbazide

-

Anhydrous Sodium Carbonate

-

Carbon Disulfide (CS₂)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure: [3]

-

Suspend thiosemicarbazide (0.1 mol) in absolute ethanol (35 mL).

-

Add anhydrous sodium carbonate (0.1 mol) and carbon disulfide (0.12 mol) to the suspension.

-

Reflux the mixture with stirring at approximately 50°C for one hour.

-

Continue heating the mixture in a steam bath for an additional four hours.

-

After the reaction is complete, remove the ethanol by distillation under reduced pressure.

-

Dissolve the resulting residue in water (40 mL).

-

Acidify the aqueous solution with concentrated HCl until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 2: Synthesis of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

This protocol describes the S-benzylation of the thiol group on the pre-formed thiadiazole ring.

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole (from Step 1)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Benzyl Chloride

Procedure: [4]

-

Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (10 mmol) and potassium hydroxide (10 mmol) in ethanol to prepare the potassium salt of the starting material.

-

Add benzyl chloride (10 mmol) to the mixture.

-

Reflux the reaction mixture for one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine.

Workflow for Synthesis

The logical flow of the synthesis is depicted in the diagram below.

References

A Comprehensive Technical Guide to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

Introduction: This technical guide provides an in-depth overview of the chemical compound with the CAS number 25660-71-3. While the user requested information on "3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine," the provided CAS number corresponds to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine and its various synonyms, including 2-Amino-5-benzylthio-1,3,4-thiadiazole. This document will focus on the latter, presenting its chemical properties, synthesis protocols, and biological activities as reported in scientific literature. This compound and its derivatives have garnered interest in the pharmaceutical industry for their potential therapeutic applications, including antitumor, antimicrobial, and antidepressant activities.

Physicochemical Properties

The fundamental physicochemical properties of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine are summarized below.

| Property | Value |

| CAS Number | 25660-71-3 |

| Molecular Formula | C₉H₉N₃S₂ |

| Molecular Weight | 223.32 g/mol |

| Melting Point | 157.0 to 161.0 °C |

| Boiling Point | 416.2 °C at 760 mmHg |

| Flash Point | 205.5 °C |

| Density | 1.39 g/cm³ |

| Vapor Pressure | 3.89E-07 mmHg at 25°C |

| Refractive Index | 1.693 |

| pKa | 2.46±0.10 (Predicted) |

| Storage Temperature | 2-8°C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Biological Activity

5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine and its derivatives have been investigated for a range of biological activities. Notably, they have shown potential as antitumor agents against various cancer cell lines, including human cervix adenocarcinoma (HeLa), human liver cancer (SMMC-7721), human breast cancer (MCF-7), and human lung cancer (A549) cells.[1] The antitumor potential is often evaluated using the CCK-8 assay for cell viability.[1] Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial, antidepressant, and diuretic properties.[2][3][4]

A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives demonstrated notable in-vitro cytotoxicity against various cancer cell lines. The IC₅₀ values for a selection of these compounds are presented below.

| Compound | R Group | PC3 (Prostate Cancer) IC₅₀ (µM) | U87 (Glioblastoma) IC₅₀ (µM) | MDA (Breast Cancer) IC₅₀ (µM) |

| 3a | 2-F | >250 | 75±1.2 | >250 |

| 3b | 3-F | >250 | >250 | 35±0.97 |

| 3c | 4-F | 55±0.5 | 80±1.34 | 55±1.15 |

| 3d | 2-Cl | >250 | 104±2.13 | 66±1.63 |

| 3e | 3-Cl | 110±2.42 | >250 | 78±3.03 |

| 3g | m-OCH₃ | - | - | 9 |

Data sourced from a study on the cytotoxicity of novel 1,3,4-thiadiazole derivatives, with imatinib (IC₅₀ = 20 µM against MDA) as a reference drug.[5]

Experimental Protocols

Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives[5]

Step 1: Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (2)

-

In a flask, stir equimolar amounts of 4-trifluoromethylphenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in acetonitrile for 30 minutes.

-

Add an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol to the mixture.

-

Continue stirring for 24 hours, monitoring the reaction's completion using thin-layer chromatography (TLC).

-

Remove the acetonitrile under reduced pressure.

-

Add ethyl acetate and water to the residue. Separate the aqueous layer.

-

Wash the organic layer twice with 5% sodium bicarbonate, diluted sulfuric acid, and brine.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Evaporate the ethyl acetate to obtain a yellow powder, which is then crystallized from ethanol.

Step 2: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives (3a-3l)

-

Treat equimolar quantities of the product from Step 1 (compound 2) with the appropriate benzyl chloride derivative.

-

The reaction is carried out in ethanol with potassium hydroxide under reflux for 24 hours.

Synthesis of 5-Substituted Benzyl Thio-2-amino-1,3,4-thiadazole Derivatives[2]

-

To a solution of 5-mercapto-2-amino-1,3,4-thiadiazole (0.003 mole) in absolute ethanol (30 ml), add potassium hydroxide (1.12 g) and the substituted benzyl halide (0.03 mole).

-

Reflux the mixture for 2 hours.

-

After cooling, collect the precipitate by filtration.

-

Dry and recrystallize the product from acetic acid.

In-vitro Cytotoxicity Assessment (MTT Assay)[5]

-

Seed cells from different cancer cell lines (PC3, U87, and MDA) in 96-well plates at a density of 8,000–10,000 viable cells per well.

-

Incubate for 48 hours to allow for cell attachment.

-

Treat the cells with various concentrations (0.1-250 µg/mL) of the synthesized 1,3,4-thiadiazole derivatives (compounds 3a-3l).

-

Following treatment, perform an MTT assay to determine cell viability and calculate the IC₅₀ values.

References

- 1. lookchem.com [lookchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Technical Overview

For Immediate Release: Researchers and professionals in the fields of chemistry and drug development can find comprehensive data on the molecular weight of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine in this technical summary. The compound, a subject of interest in medicinal chemistry, has a precisely determined molecular weight essential for accurate experimental design and analysis.

The molecular formula for this compound is C₉H₉N₃S₂[1]. Its molecular weight is a key parameter for stoichiometric calculations, solution preparation, and analytical characterization.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule. The atomic weights used for this calculation are the standard atomic weights of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of C) + (Number of Hydrogen atoms × Atomic weight of H) + (Number of Nitrogen atoms × Atomic weight of N) + (Number of Sulfur atoms × Atomic weight of S)

(9 × 12.011) + (9 × 1.008) + (3 × 14.007) + (2 × 32.06) = 223.32 g/mol

This calculated value is consistent with the formula weight provided in chemical databases[1].

Quantitative Data Summary

For clarity and ease of reference, the elemental composition and corresponding atomic weights are summarized in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 9 | 1.008[2][3][4][5] | 9.072 |

| Nitrogen | N | 3 | 14.007[6][7][8][9] | 42.021 |

| Sulfur | S | 2 | 32.06[10][11][12][13] | 64.12 |

| Total | 223.312 |

Note: The final calculated molecular weight may vary slightly depending on the precision of the atomic weights used.

References

- 1. 83757-08-8 CAS MSDS (3-BENZYLSULFANYL-[1,2,4]THIADIAZOL-5-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. echemi.com [echemi.com]

- 11. accessscience.com [accessscience.com]

- 12. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

- 13. Sulfur - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with commercially available starting materials. The key strategic steps involve the formation of an N-cyano-S-benzylisothiourea intermediate, followed by an oxidative intramolecular cyclization to yield the target 1,2,4-thiadiazole ring system. This approach is based on established methodologies for the synthesis of substituted 5-amino-1,2,4-thiadiazoles.

Logical Workflow of the Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following experimental procedures are adapted from established and reliable literature precedents for analogous chemical transformations.

Step 1: Synthesis of N-Cyano-S-benzylisothiourea (Intermediate)

This step involves the initial formation of S-benzylisothiouronium chloride, followed by its reaction with cyanamide to yield the key intermediate.

Part A: Synthesis of S-Benzylisothiouronium Chloride

-

Materials: Thiourea, Benzyl Chloride, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (1.0 eq) and ethanol.

-

To this suspension, add benzyl chloride (1.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, during which the solids will dissolve.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

-

Collect the precipitated white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford S-benzylisothiouronium chloride. This product is often used in the next step without further purification.

-

Part B: Synthesis of N-Cyano-S-benzylisothiourea

-

Materials: S-Benzylisothiouronium Chloride, Cyanamide, Sodium Hydroxide, Water, Ethanol.

-

Procedure:

-

In a beaker, dissolve cyanamide (1.1 eq) in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water, keeping the temperature below 10 °C.

-

In a separate flask, dissolve S-benzylisothiouronium chloride (1.0 eq) in ethanol.

-

Slowly add the aqueous solution of sodium cyanamide to the ethanolic solution of S-benzylisothiouronium chloride with vigorous stirring.

-

Continue stirring at room temperature for 3-4 hours.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield N-cyano-S-benzylisothiourea.

-

Step 2: Oxidative Cyclization to this compound (Target Compound)

-

Materials: N-Cyano-S-benzylisothiourea, Chloroform (or other suitable solvent), Bromine.

-

Procedure:

-

Suspend N-cyano-S-benzylisothiourea (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in chloroform dropwise to the suspension with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

The resulting precipitate (hydrobromide salt of the product) is collected by filtration.

-

To obtain the free base, suspend the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or dilute ammonia solution) until the pH is approximately 8.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Quantitative Data

As this is a proposed pathway, the yields are estimates based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Predicted Yield (%) |

| S-Benzylisothiouronium Chloride | C₈H₁₁ClN₂S | 202.71 | White Crystalline Solid | 172-174 | >95 |

| N-Cyano-S-benzylisothiourea | C₉H₉N₃S | 191.26 | Solid | Not Reported | 70-85 |

| This compound | C₉H₉N₃S₂ | 223.32 | Solid | 120 | 60-75 |

Characterization Data (Predicted)

The following are predicted spectroscopic data for the target compound based on its structure and data from analogous compounds.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.50-7.20 (m, 5H, Ar-H)

-

δ 6.80 (s, 2H, -NH₂)

-

δ 4.40 (s, 2H, -S-CH₂-)

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 178.0 (C-5)

-

δ 165.0 (C-3)

-

δ 137.5 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 36.0 (-S-CH₂-)

-

-

Mass Spectrometry (ESI+): m/z 224.03 [M+H]⁺

-

IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 3050 (Ar C-H stretching), 2920 (Aliphatic C-H stretching), 1640 (C=N stretching), 1550 (N-H bending).

Safety Considerations

-

Benzyl chloride is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Cyanamide and its solutions are toxic. Avoid inhalation and skin contact.

-

Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

-

Standard laboratory safety practices should be followed throughout the synthesis, including the use of safety glasses, lab coats, and gloves.

This guide provides a robust framework for the synthesis of this compound. Researchers should consult the primary literature for more detailed information on related reactions and adapt the procedures as necessary for their specific laboratory conditions.

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine mechanism of action

An In-depth Technical Guide on the Potential Mechanism of Action of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine and Related Compounds

Disclaimer: There is no specific scientific literature detailing the mechanism of action for the exact compound this compound. This guide, therefore, provides an in-depth overview of the known biological activities and potential mechanisms of action of the broader class of 1,2,4-thiadiazole derivatives, to which this compound belongs. The information presented is based on structurally related compounds and should be considered as a hypothetical framework for investigating this compound.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This scaffold is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have been reported to exhibit a diverse range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these compounds are highly dependent on the nature and position of the substituents on the thiadiazole core.[1]

Potential Mechanisms of Action

Based on the literature for related 1,2,4-thiadiazole derivatives, several potential mechanisms of action can be hypothesized for this compound.

Anticancer Activity

A significant body of research points to the potential of thiadiazole derivatives as anticancer agents.[2][4][5] The proposed mechanisms are often multifaceted and can involve the modulation of key signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: Many small molecule cancer drugs target protein kinases. Derivatives of 1,2,4-thiadiazole have been investigated as inhibitors of various kinases. For instance, some have been shown to target the Epidermal Growth Factor Receptor (EGFR) kinase, which is often overactive in human lung cancer.[2] The inhibition of such kinases can disrupt downstream signaling pathways responsible for cell proliferation, survival, and migration.

-

Induction of Apoptosis: Thiadiazole derivatives may induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic process.[5]

-

Cell Cycle Arrest: Some compounds containing the thiadiazole moiety have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]

A potential signaling pathway that could be targeted by 1,2,4-thiadiazole derivatives in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 1,2,4-thiadiazole derivative.

Neuroprotective Effects

Certain 1,2,4-thiadiazole derivatives have been identified as potent neuroprotectors.[6] A key proposed mechanism for this neuroprotective action is the stabilization of mitochondrial function. Mitochondria are crucial for neuronal survival, and their dysfunction is a hallmark of many neurodegenerative diseases. By preserving mitochondrial integrity and function, these compounds may protect neurons from degenerative processes.[6]

Enzyme Inhibition

The 1,2,4-thiadiazole moiety is known to be an inhibitor of certain enzymes, particularly cysteine proteases like papain and cathepsins.[1] This inhibitory activity is thought to involve the reactivity of the sulfur atom within the thiadiazole ring. The benzylsulfanyl group in this compound could also play a role in directing the molecule to the active site of target enzymes.

Quantitative Data for 1,3,4-Thiadiazole Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the anticancer activity of some related 1,3,4-thiadiazole derivatives to provide a context for the potency of this class of compounds.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Biological Target |

| 2,5-disubstituted 1,3,4-thiadiazole | A549 (Lung) | IC50 | 1.62 | PI3K/Akt/mTOR |

| 2,5-disubstituted 1,3,4-thiadiazole | MCF-7 (Breast) | IC50 | 1.52 | LSD-1 |

| 2,5-disubstituted 1,3,4-thiadiazole | A549 (Lung) | IC50 | 1.03 | EGFR/HER-2 |

| Pyrazoline-based 1,3,4-thiadiazole | MCF-7 (Breast) | IC50 | 63.2 | Not specified |

| 3-heteroarylindoles with 1,3,4-thiadiazole | MCF-7 (Breast) | IC50 | 1.01 - 2.04 | Not specified |

Data synthesized from multiple sources.[4][5]

Experimental Protocols

To investigate the mechanism of action of a novel compound like this compound, a series of in vitro experiments would be necessary.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the thiadiazole compound for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Kinase Inhibition Assay

-

Objective: To determine if the compound inhibits the activity of specific protein kinases.

-

Methodology:

-

A purified recombinant kinase is incubated with its specific substrate (e.g., a peptide) and ATP in a reaction buffer.

-

The thiadiazole compound at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a set time at an optimal temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

The IC50 value for kinase inhibition is determined from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Cells are treated with the thiadiazole compound for a specific duration.

-

The cells are then harvested, washed, and fixed (e.g., with cold 70% ethanol).

-

The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: A hypothetical experimental workflow for characterizing a novel thiadiazole derivative.

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-thiadiazole derivatives is highly influenced by the substituents at the C3 and C5 positions.

Caption: Logical relationship of substituents to the biological activity of 1,2,4-thiadiazoles.

For example, the nature of the substituent at the C3 position can enhance enzyme affinity and reactivity.[1] The amino group at the C5 position is a common feature in many biologically active thiadiazoles and can participate in hydrogen bonding interactions with biological targets.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, the broader family of 1,2,4-thiadiazole derivatives represents a promising class of compounds with diverse and potent biological activities. Based on the available literature, it is plausible that this compound could exert its effects through the modulation of key cellular signaling pathways involved in cancer, by protecting neurons from mitochondrial dysfunction, or through the inhibition of specific enzymes. Further experimental investigation is required to elucidate the precise mechanism of action and therapeutic potential of this specific molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Technical Guide

Introduction

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various bioactive molecules. Spectroscopic analysis is crucial for the unambiguous structure elucidation and characterization of such novel compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides standard protocols for their acquisition.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics for this compound. These predictions are derived from the known data of its isomer, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine, and the analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.80 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~4.40 | Singlet | 2H | Methylene protons (-S-CH₂-) |

Note: The solvent used for NMR analysis (e.g., DMSO-d₆ or CDCl₃) will affect the chemical shifts, particularly for the labile amine protons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 (C-NH₂) of thiadiazole |

| ~165 | C3 (C-S) of thiadiazole |

| ~137 | Quaternary aromatic carbon (C-CH₂) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~36 | Methylene carbon (-S-CH₂) |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching |

| ~1640 | Strong | C=N stretching (thiadiazole ring) |

| ~1550 | Medium | N-H bending (amine) |

| 1495, 1450 | Medium | Aromatic C=C stretching |

| ~1250 | Medium | C-N stretching |

| ~700 | Strong | C-S stretching |

| 770-730, 690 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 223.03 | [M]⁺ | Molecular ion (for C₉H₉N₃S₂) |

| 91 | [C₇H₇]⁺ | Benzyl fragment (tropylium ion), likely the base peak |

| 132 | [M - C₇H₇]⁺ | Loss of the benzyl group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific solvent.

-

Set the acquisition temperature, typically 298 K.[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.[2]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[3]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Ionization:

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.[7]

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragments, which can help confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

- 1. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. youtube.com [youtube.com]

Navigating the Therapeutic Potential of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Within this promising class of compounds, 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine emerges as a molecule of significant interest. Its structural features suggest potential as a versatile intermediate for the synthesis of novel therapeutic agents and as a pharmacologically active entity in its own right. This technical guide provides a comprehensive overview of the known biological activities associated with the broader class of thiadiazole derivatives, contextualizing the potential of this compound in drug discovery and development.

While specific quantitative biological data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide summarizes the general findings for structurally related compounds, offering a foundational understanding for future research endeavors.

Core Biological Activities of Thiadiazole Derivatives

Research into thiadiazole derivatives has revealed two primary areas of significant biological activity: anticancer and antimicrobial effects. The core 1,2,4-thiadiazole ring often serves as a bioisostere for other five-membered heterocyclic systems, contributing to its favorable interaction with various biological targets.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole class, to which this compound belongs, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action are diverse and often depend on the specific substitutions on the thiadiazole ring.

General Anticancer Mechanisms:

-

Enzyme Inhibition: Many thiadiazole derivatives are designed to inhibit key enzymes involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of many effective anticancer agents, and various thiadiazole compounds have been shown to induce apoptosis in cancer cells.

While specific IC50 values for this compound are not available in the reviewed literature, it is frequently utilized as a precursor for the synthesis of more complex molecules with demonstrated anticancer potential.

Antimicrobial Activity

The thiadiazole nucleus is a common feature in a variety of compounds exhibiting antibacterial and antifungal properties. The presence of the sulfur and nitrogen atoms in the heterocyclic ring is thought to be crucial for their antimicrobial action.

General Antimicrobial Mechanisms:

The precise mechanisms are often target-specific but can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

As with its anticancer profile, specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not readily found in the surveyed literature. However, its structural motif is a key component in the design of new antimicrobial agents.

Experimental Methodologies: A General Perspective

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the assays commonly employed for analogous thiadiazole derivatives, the following general methodologies would be applicable for assessing its anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assays

A standard workflow for evaluating the anticancer potential of a compound like this compound would typically involve the following steps:

Protocol Outline: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

To assess the antimicrobial properties of this compound, a standard method like the broth microdilution assay would be employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol Outline: Broth Microdilution Assay

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Signaling Pathways: A Frontier for Investigation

Due to the limited specific data on this compound, the signaling pathways it may modulate remain to be elucidated. For many thiadiazole derivatives with anticancer activity, common targets include pathways involved in cell cycle regulation, apoptosis, and signal transduction. Future research on this compound could explore its effects on pathways such as:

-

PI3K/Akt/mTOR Pathway: A critical pathway in cell survival and proliferation.

-

MAPK/ERK Pathway: Involved in the regulation of cell growth and differentiation.

-

p53 Signaling Pathway: A key tumor suppressor pathway.

Investigating the impact of this compound on these and other relevant pathways will be crucial in understanding its mechanism of action and therapeutic potential.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, member of the pharmacologically significant thiadiazole family. While this guide highlights the general biological activities and experimental approaches associated with this class of compounds, there is a clear need for dedicated studies to elucidate the specific biological profile of this particular molecule.

Future research should focus on:

-

Systematic Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the specific anticancer and antimicrobial activities of this compound and to obtain quantitative data (IC50, MIC).

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound to synthesize a library of derivatives and to establish clear SARs to optimize its activity and pharmacokinetic properties.

By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for cancer and infectious diseases.

An In-Depth Technical Guide on the Potential Therapeutic Targets of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine. Direct pharmacological data for this specific molecule is limited in publicly available literature. Therefore, this document extrapolates potential therapeutic applications by examining the well-documented bioactivities of the 1,2,4-thiadiazole scaffold, and by contrasting them with its extensively studied isomer, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine. This guide explores potential anticancer, antimicrobial, and anti-inflammatory applications, detailing possible mechanisms of action and outlining experimental protocols for future investigation.

Introduction: The 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms and one sulfur atom. This scaffold is a privileged structure in medicinal chemistry, known to be a part of various biologically active molecules.[1] Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The specific compound of interest, this compound, remains largely uncharacterized in terms of its biological activity. However, based on the activities of structurally related compounds, it represents a promising candidate for further investigation.

Contrasting Isomer: 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

Significant research has been conducted on the 1,3,4-thiadiazole isomer, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine. This compound has been investigated for its antitumor, antimicrobial, and antidepressant activities.[3][4][5] Its documented effects provide a valuable framework for predicting the potential therapeutic avenues for the 1,2,4-thiadiazole counterpart.

Potential Therapeutic Targets and Applications

Based on the broader class of 1,2,4-thiadiazole derivatives, the following therapeutic areas are of high interest for this compound.

Anticancer Activity

Derivatives of the 1,2,4-thiadiazole ring have shown promising anticancer properties.[2][6]

Potential Targets and Mechanisms:

-

Aromatase Inhibition: Some 3,5-disubstituted 1,2,4-thiadiazoles have been identified as inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis, making them potential agents for hormone-dependent breast cancer.[6]

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Certain 1,2,4-thiadiazole-1,2,4-triazole analogs have been synthesized to target the downregulation of EGFR kinase, a key player in lung cancer.[2]

-

General Cytotoxicity: Various 1,2,4-thiadiazole derivatives have demonstrated moderate to excellent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), colon (Colo-205), ovarian (A2780), and prostate (DU-145) cancers.[2][6][7]

Quantitative Data for 1,2,4-Thiadiazole Derivatives (Anticancer Activity)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | MCF-7 (Breast) | Moderate to Excellent | [6] |

| MDA MB-231 (Breast) | Moderate to Excellent | [6] | |

| A549 (Lung) | Moderate to Excellent | [6] | |

| DU-145 (Prostate) | Moderate to Excellent | [6] | |

| 1,2,4-Oxadiazole-Thiadiazole Hybrids | Colo-205 (Colon) | 0.10 | [7] |

| MCF-7 (Breast) | 0.24 | [7] | |

| A2780 (Ovarian) | 0.11 | [7] | |

| A549 (Lung) | 0.32 | [7] |

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold is a component of some antimicrobial agents.[1]

Potential Targets and Mechanisms:

-

Inhibition of Bacterial Growth: A sulfur-containing analogue of cytosine, 5-amino-1,2,4-thiadiazol-3(2H)-one, has been shown to inhibit the growth of E. coli.[8]

-

Broad-Spectrum Activity: While specific mechanisms are often not fully elucidated, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Certain 1,2,4-thiadiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade.[1]

Potential Targets and Mechanisms:

-

Cyclooxygenase (COX) Inhibition: The thiadiazole moiety is considered a pharmacophore for the inhibition of COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

5-Lipoxygenase (5-LOX) Inhibition: Dual inhibitors of 5-LOX and COX have been developed from 1,2,4-thiadiazole scaffolds.[1]

Proposed Experimental Workflows

To elucidate the therapeutic potential of this compound, a systematic screening approach is recommended.

Anticancer Activity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved synthesis, antibacterial activity and potential carcinogenicity of 5-amino-1 ,2,4-thiadiazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

The Ascendant Scaffold: A Technical Review of 1,2,4-Thiadiazole Derivatives in Modern Drug Discovery

The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including aromaticity, in vivo stability, and the capacity to act as a bio-isosteric replacement for other rings like thiazole, have cemented its importance in the development of novel therapeutic agents.[3] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 1,2,4-thiadiazole derivatives, tailored for researchers and professionals in drug development.

Synthetic Strategies: Building the 1,2,4-Thiadiazole Core

The construction of the 1,2,4-thiadiazole ring is versatile, with several established methods. The most common approaches involve the oxidative cyclization of thioamide-based precursors, which allows for the formation of the critical S-N bond.[1][3]

Key synthetic routes include:

-

Oxidative Cyclization of N-thioacyl amidines: A foundational method for ring formation.

-

Cycloaddition of Nitrile Sulfides with Nitriles: A route that builds the ring through a cycloaddition reaction.[3]

-

Oxidation of Thioamides or Thioureas: A widely used strategy, often employing various oxidizing agents.[3][4]

-

Condensation of Amidines with Halogenated Methylmercaptans: An alternative pathway to the heterocyclic core.[3]

-

Intramolecular Dehydrogenative N-S Bond Formation: Modern methods utilize this approach, sometimes under metal-free, electro-oxidative, or base-mediated conditions for a greener synthesis.[4]

Below is a generalized workflow for the synthesis of 1,2,4-thiadiazole derivatives, a common pathway in many research endeavors.

Representative Experimental Protocol: Synthesis of 3-Substituted-5-Arylamino-1,2,4-Thiadiazoles

This protocol is based on the efficient, metal-free synthesis via intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA).[4][5]

-

Preparation of Imidoyl Thiourea Intermediate: An appropriate amidine hydrochloride (1.0 mmol) is dissolved in a suitable solvent such as acetonitrile. To this solution, an aryl isothiocyanate (1.0 mmol) and a base like triethylamine (2.2 mmol) are added. The mixture is stirred at room temperature for 2-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Oxidative Cyclization: The reaction mixture containing the formed imidoyl thiourea is cooled to 0°C. Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) is added portion-wise over 5 minutes.

-

Reaction Completion and Workup: The reaction is allowed to proceed at room temperature for approximately 15-30 minutes. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole derivative.[5][6]

Biological Activities and Therapeutic Potential

1,2,4-Thiadiazole derivatives exhibit a remarkable breadth of pharmacological activities, making them prime candidates for drug development programs.[2][6] Their mesoionic character allows for effective penetration of cellular membranes, enhancing interaction with biological targets.[7][8]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,2,4-thiadiazoles. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6]

| Compound/Derivative Series | Cancer Cell Line(s) | Reported IC50 (µM) | Reference(s) |

| 1,2,4-Thiadiazole-1,2,4-Triazole Amides (8b, 8c, 8d, 8e, 8g, 8i) | MCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | 0.10 - 11.5 | [6] |

| 1,2,4-Thiadiazole-fused Imidazo[1,2-b]pyridazines | MCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | Data reported as potent | [5] |

| 1,2,4-Thiadiazole containing 1,2,4-Oxadiazole (Compound 15a) | Colo-205 (Colon), MCF-7 (Breast), A2780 (Ovarian), A549 (Lung) | 0.10 - 0.32 | [9] |

| 3,5-Bis(indolyl)-1,2,4-thiadiazoles | Various | Reported as active in vitro | [2] |

Antimicrobial and Antifungal Activity

The 1,2,4-thiadiazole scaffold is a key component in the development of new antimicrobial agents, partly inspired by the commercially available antibiotic Cefozopran.[1][2] Derivatives have shown efficacy against both bacteria and fungi.

| Compound/Derivative Series | Microorganism(s) | Reported EC50 (mg/L) | Reference(s) |

| Amide-containing 1,2,4-Thiadiazoles (Compound Z4) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 | [10] |

| Amide-containing 1,2,4-Thiadiazoles (Compound Z4) | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 | [10] |

| Amide-containing 1,2,4-Thiadiazoles (Compound Z4) | Pseudomonas syringae pv. actinidiae (Psa) | 11.06 | [10] |

| 1,3,4-Thiadiazole Derivatives (General) | Bacillus subtilis and various fungi | Generally active | [11] |

Mechanism of Action: Cysteine Enzyme Inhibition

One of the most compelling mechanisms of action for 1,2,4-thiadiazoles is their ability to act as electrophilic "warheads" that target cysteine residues in proteins.[12] The N-S bond within the thiadiazole ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction results in the formation of a stable disulfide bond, leading to the irreversible inactivation of the target enzyme.[12] This mechanism is crucial for their activity as inhibitors of enzymes like cathepsins and transglutaminases.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Disclaimer: The following application notes and protocols are based on methodologies reported for structurally similar thiadiazole derivatives. Researchers should optimize these protocols for their specific experimental setup and the unique properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine.

I. Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various analogs have demonstrated potential as anti-cancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4][5] This document provides detailed protocols for the in vitro evaluation of this compound, a member of this promising class of molecules. The protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and potential enzyme-inhibitory activities of this compound.

II. Application Note 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Background: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6] This assay is a crucial first step in the screening of potential anti-cancer compounds. In the presence of viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Expected Outcomes: This assay will determine the concentration of this compound that inhibits cell growth by 50% (IC50). This value is a key parameter for quantifying the cytotoxic potential of a compound. A lower IC50 value indicates greater potency. For context, various thiadiazole derivatives have shown IC50 values in the micromolar range against different cancer cell lines.[2][7]

Data Presentation: Representative Cytotoxicity Data of Thiadiazole Analogs

The following table summarizes the cytotoxic activity of various thiadiazole derivatives against different cancer cell lines, as reported in the literature. This provides a reference for the potential range of activity that might be observed for this compound.

| Compound Class | Cell Line | Assay Type | Reported IC50 (µM) | Reference |

| N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analog | DU145 (Prostate Cancer) | Not Specified | 2.97 | [2] |

| N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analog | MDA-MB-231 (Breast Cancer) | Not Specified | 3.26 | [2] |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) derivative | MDA (Breast Cancer) | MTT Assay | 9 | [7] |

| 5-benzyl-1,3,4-thiadiazole derivative | Not Specified (AChE) | Enzyme Inhibition | 33.16 | [3] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | HepG-2 (Liver Cancer) | Not Specified | 4.37 | [8] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | A-549 (Lung Cancer) | Not Specified | 8.03 | [8] |

III. Experimental Protocol 1: MTT Assay for Cytotoxicity

Materials:

-

This compound

-

Human cancer cell lines (e.g., MDA-MB-231, DU145, HepG-2, A-549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

-

Incubate the plates for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in the growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

IV. Application Note 2: Enzyme Inhibition Assay

Objective: To determine if this compound can inhibit the activity of a specific enzyme target.

Background: Many thiadiazole derivatives exert their biological effects by inhibiting key enzymes involved in disease pathology. For instance, some analogs have been identified as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) and acetylcholinesterase.[2][3] An in vitro enzyme inhibition assay is a direct method to assess the interaction between a compound and its putative enzyme target. The specific assay format will depend on the enzyme of interest (e.g., kinase, protease, transferase). A common approach involves a colorimetric or fluorometric assay where the enzyme's activity on a substrate produces a detectable signal.

Expected Outcomes: This assay will determine the IC50 value of this compound for the target enzyme. This provides a measure of the compound's potency and selectivity as an enzyme inhibitor. Further studies would be needed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

V. Experimental Protocol 2: Generic Colorimetric Enzyme Inhibition Assay

This protocol provides a general framework. It must be adapted for the specific enzyme, substrate, and buffer conditions.

Materials:

-

This compound

-

Purified target enzyme

-

Specific enzyme substrate (e.g., a chromogenic substrate)

-

Assay buffer (optimized for the target enzyme)

-

Stop solution (if required)

-

Known inhibitor for the target enzyme (positive control)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create serial dilutions of the compound in the assay buffer.

-

Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-